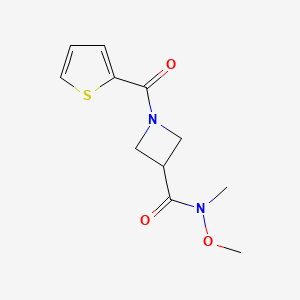

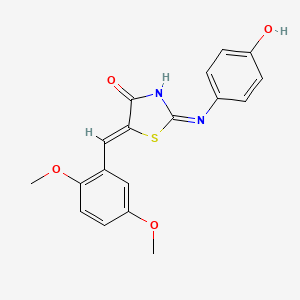

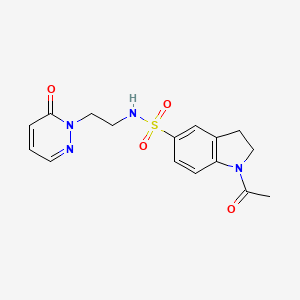

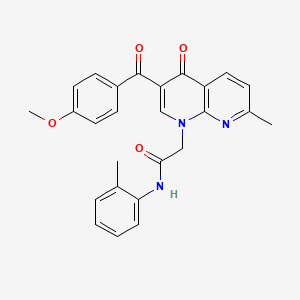

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its various biological activities.

Scientific Research Applications

Anticancer Activity

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and its derivatives show promising anticancer properties. A study highlighted their selective inhibitory activity against leukemia cell lines, including HL-60, Jurkat, and K-562, suggesting their potential in cancer treatment (Subtelna et al., 2020). Another study found significant anticancer activity in human cancer cell lines like A549 and SCC-15, and investigated its impact on reactive oxygen species (ROS) production, apoptosis, and cell metabolism (Szychowski et al., 2019).

Anticonvulsant Properties

Thiazolidinone derivatives have been studied for their anticonvulsant activity. In one study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020). Another research demonstrated that specific derivatives were potent in anticonvulsant assays, with high protective indices and safety profiles (Gong et al., 2013).

Antibacterial and Antimicrobial Activity

These compounds have shown effectiveness against various bacteria and fungi. Studies have reported significant antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli (Patel et al., 2010), and against Gram-positive and Gram-negative bacterial strains (Deep et al., 2014). Another study confirmed the antimicrobial activity of synthesized derivatives against various microorganisms (Aggarwal & Jain, 2021).

Antitubercular Evaluation

The efficacy of these compounds against Mycobacterium tuberculosis has been investigated, with some derivatives showing potent in vitro activities and non-toxic profiles (Samala et al., 2014).

Antioxidant Potential

Studies have explored the antioxidant properties of these derivatives. Some have demonstrated better antioxidant properties compared to standard compounds (Üngören et al., 2015), and others have been used in evaluating antioxidant efficiency in local base oils (Mohammed et al., 2019).

Antifibrotic Action

Some derivatives of these compounds have shown high antifibrotic activity levels, similar to that of known antifibrotic drugs, and did not scavenge superoxide radicals (Kaminskyy et al., 2016).

Properties

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAZANFQLSVEJM-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide](/img/structure/B2354370.png)

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)